

Proteomic Analysis of Cancer Cells Treated with CARP-1 Functional Mimetic (CFM)-4

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Compound of Interest

Compound Name: CFM-4

Cat. No.: B15568852

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Audience: Researchers, scientists, and drug development professionals.

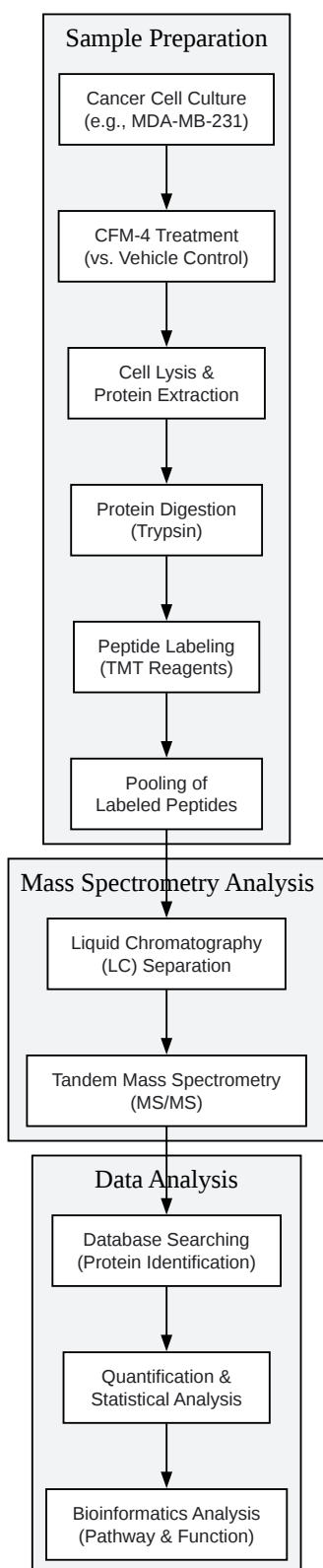
Core Focus: This document details the methodologies for and outcomes of a proteomic analysis of cancer cells following treatment with **CFM-4**, a novel anti-cancer compound. It provides insights into the compound's mechanism of action by outlining the cellular protein expression changes it induces.

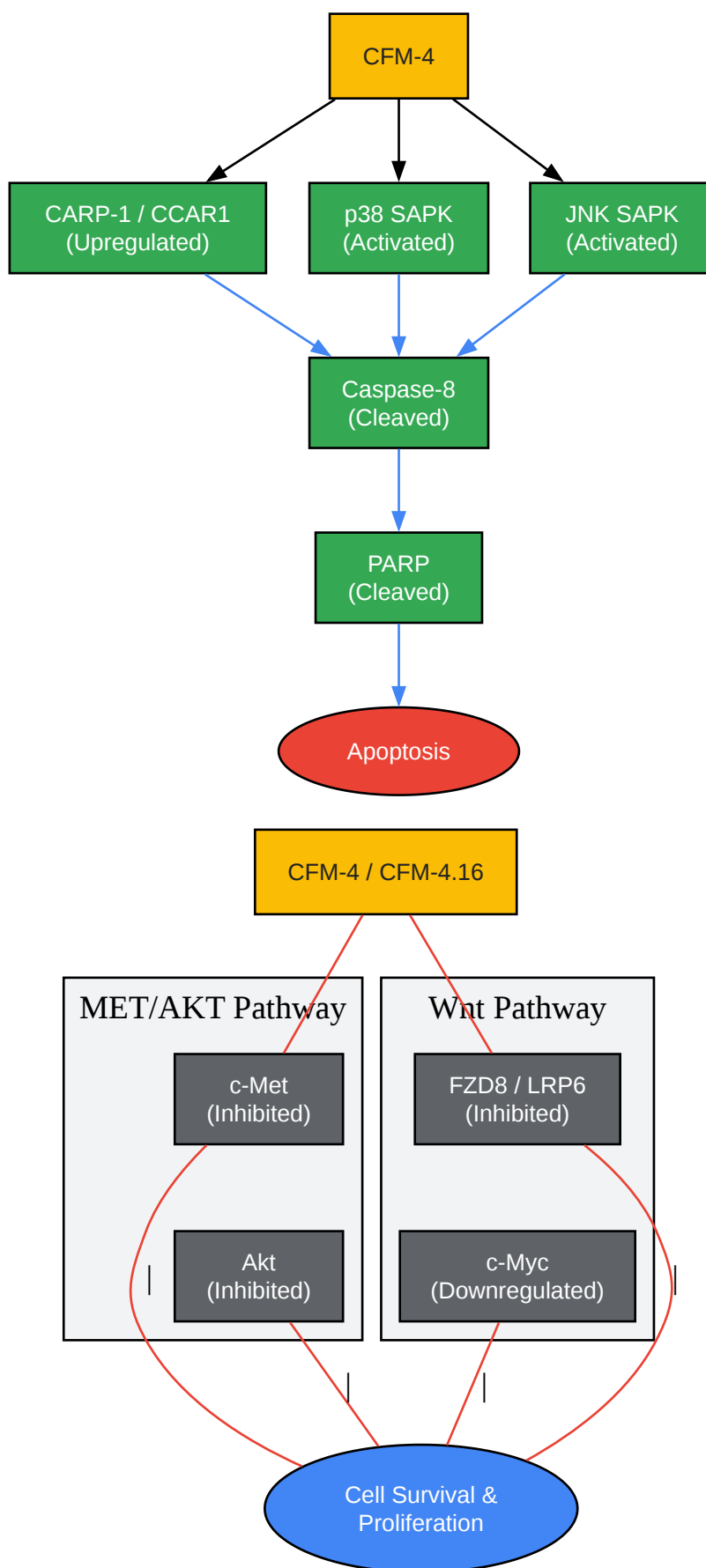
Introduction to CFM-4

CFM-4 (CARP-1 Functional Mimetic-4) is a small molecule inhibitor that represents a novel class of anti-cancer compounds.[1] It functions, in part, by mimicking the function of CARP-1/CCAR1, a regulator of cell death signaling.[1][2] **CFM-4** binds to CARP-1, leading to its elevated expression and the subsequent induction of apoptosis in a variety of cancer cell types, including Triple-Negative Breast Cancer (TNBC) and Non-Small Cell Lung Cancer (NSCLC).[1][2] The primary mechanism involves the inhibition of the protein-protein interaction between CARP-1 and APC-2, a subunit of the Anaphase Promoting Complex (APC/C) E3 ubiquitin ligase.[1]

Experimental Workflow for Quantitative Proteomics

A standard quantitative proteomics workflow is employed to identify and quantify protein expression changes in cancer cells upon **CFM-4** treatment. Tandem Mass Tag (TMT) labeling coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a robust method for this type of analysis, allowing for multiplexing and precise quantification.[3]





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References

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